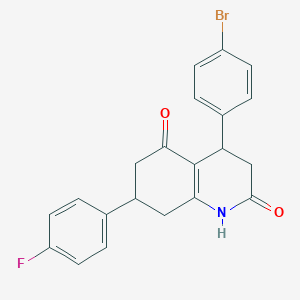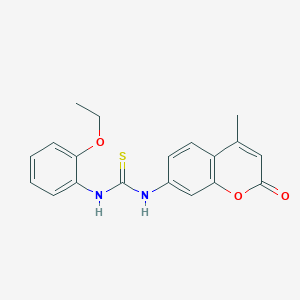![molecular formula C23H16N2O2S B4649836 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4649836.png)
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one
描述
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as BITC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of STAT3, a transcription factor that is involved in cell growth and survival. Additionally, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to induce the expression of various genes involved in apoptosis, including p53 and Bax.
Biochemical and Physiological Effects:
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have a number of biochemical and physiological effects. In cancer cells, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to inhibit cell growth and induce apoptosis, as well as inhibit the activity of various enzymes involved in cancer cell metabolism. In neuroprotection, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have antioxidant and anti-inflammatory properties, which may help prevent oxidative stress and inflammation in the brain. 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity against various bacteria and fungi, which may help prevent infections.
实验室实验的优点和局限性
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has several advantages as a research tool. It is relatively easy to synthesize, and is stable under a wide range of conditions. Additionally, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have low toxicity in animal studies, making it a safe candidate for further research. However, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one does have some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of new cancer therapies based on 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one. Researchers are also exploring the potential of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one in neuroprotection and the prevention of neurodegenerative diseases. Additionally, there is interest in using 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one as a natural preservative in food and other products, due to its antimicrobial properties. Further research is needed to fully understand the potential applications of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one in these and other fields.
科学研究应用
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have antioxidant and anti-inflammatory properties, which may help prevent neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(4E)-4-[(1-benzylindol-3-yl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c26-23-19(24-22(27-23)21-11-6-12-28-21)13-17-15-25(14-16-7-2-1-3-8-16)20-10-5-4-9-18(17)20/h1-13,15H,14H2/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFVWXXUANAJEI-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)OC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(1-benzylindol-3-yl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4649771.png)



![3-(2-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4649792.png)
![2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4649794.png)
![1-(4-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4649808.png)
![N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4649817.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4649830.png)

![4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4649846.png)
![1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4649848.png)
![2-[(4-chlorobenzyl)thio]-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4649849.png)